molecular formula C12H24NO7P B1447019 (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid CAS No. 1159501-74-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

Cat. No.: B1447019
CAS No.: 1159501-74-2
M. Wt: 325.3 g/mol
InChI Key: MGSABLKLLXJFRB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a diethoxyphosphoryl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection for the amino group, allowing for selective reactions at other sites. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways .

Properties

IUPAC Name

(2S)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSABLKLLXJFRB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C[C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Reactant of Route 3
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Reactant of Route 5
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Reactant of Route 6
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

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